Balanced Sub-Nanomolar Dual MMP-2/MMP-9 Inhibition vs. Skewed Profiles of SB-3CT and BPHA
In a recombinant enzyme assay, MMP-2/9-IN-1 inhibited MMP-2 and MMP-9 with IC50 values of 56 nM and 38 nM respectively, yielding a MMP-9/MMP-2 selectivity ratio of approximately 1.5-fold [1]. This near-equipotent dual profile is in direct contrast to SB-3CT, which exhibits a Ki ratio of 1:43 (MMP-2 Ki = 13.9 nM vs. MMP-9 Ki = 600 nM) , and BPHA, which additionally inhibits MMP-14 at 17 nM (within 1.4-fold of its MMP-9 IC50) . The balanced dual inhibition without concomitant MMP-14 activity makes MMP-2/9-IN-1 unique among these probes.
| Evidence Dimension | Inhibitory potency (IC50) and selectivity ratio on recombinant human MMP-2 and MMP-9 |
|---|---|
| Target Compound Data | MMP-2 IC50 = 56 nM; MMP-9 IC50 = 38 nM; Selectivity ratio (MMP-9/MMP-2) ≈ 1.5 |
| Comparator Or Baseline | SB-3CT: MMP-2 Ki = 13.9 nM, MMP-9 Ki = 600 nM (ratio 1:43); BPHA: MMP-2 IC50 = 12 nM, MMP-9 IC50 = 16 nM, with MMP-14 IC50 = 17 nM |
| Quantified Difference | MMP-2/9-IN-1 balance ratio ≈ 1.5 vs. SB-3CT ratio ≈ 43 and BPHA multi-target profile including MMP-14 |
| Conditions | Cell-free recombinant enzyme inhibition assays using purified human MMP-2 catalytic domain and MMP-9; dose-response curves fitted by GraphPad Prism |
Why This Matters
A balanced dual MMP-2/9 inhibitor without MMP-14 cross-reactivity is critical for studies aiming to attribute functional outcomes specifically to gelatinase co-inhibition, avoiding confounding effects from MMP-14 (MT1-MMP) which has independent roles in collagenolysis and cell migration.
- [1] Fawzia Faleh Albelwi, Mohamed Teleb, Marwa M. Abu-Serie, et al. Halting Tumor Progression via Novel Non-Hydroxamate Triazole-Based Mannich Bases MMP-2/9 Inhibitors; Design, Microwave-Assisted Synthesis, and Biological Evaluation. Table 1, Compound 19. Int. J. Mol. Sci. 2021, 22(19), 10324. View Source
